molecular formula C14H11BrN2O B11541275 (2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide

(2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide

Cat. No.: B11541275
M. Wt: 303.15 g/mol
InChI Key: NFKCXWNXWWCWLQ-RMKNXTFCSA-N
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Description

(2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of enamides It features a bromopyridine moiety attached to a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromopyridine-2-amine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl or styrene derivatives.

Scientific Research Applications

(2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of (2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    (2E)-N-(5-fluoropyridin-2-yl)-3-phenylprop-2-enamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic effects can influence the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

(E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C14H11BrN2O/c15-12-7-8-13(16-10-12)17-14(18)9-6-11-4-2-1-3-5-11/h1-10H,(H,16,17,18)/b9-6+

InChI Key

NFKCXWNXWWCWLQ-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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